Felluntanine B

Description

Felluntanine B is a naturally occurring alkaloid isolated from Fellunatia speciosa, a plant endemic to Southeast Asia. Structurally, it belongs to the selenazolidine family, characterized by a fused bicyclic framework incorporating a selenium atom within its heterocyclic core . Its molecular formula (C₁₈H₂₁N₃Se) and unique selenium-containing scaffold distinguish it from conventional nitrogen-based alkaloids, warranting comparative analyses with structurally or functionally analogous compounds.

Properties

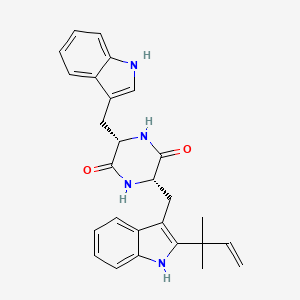

Molecular Formula |

C27H28N4O2 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(3S,6S)-3-(1H-indol-3-ylmethyl)-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methyl]piperazine-2,5-dione |

InChI |

InChI=1S/C27H28N4O2/c1-4-27(2,3)24-19(18-10-6-8-12-21(18)29-24)14-23-26(33)30-22(25(32)31-23)13-16-15-28-20-11-7-5-9-17(16)20/h4-12,15,22-23,28-29H,1,13-14H2,2-3H3,(H,30,33)(H,31,32)/t22-,23-/m0/s1 |

InChI Key |

PFYKDKMYQRWRGF-GOTSBHOMSA-N |

Isomeric SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=CC=CC=C54 |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)NC(C(=O)N3)CC4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Felluntanine B involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of specific reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of this compound is less commonly documented, but it would likely involve scaling up the laboratory synthesis methods to produce larger quantities. This would require optimization of reaction conditions to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Felluntanine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the reagents used .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

Felluntanine B has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and in biology for understanding its effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Felluntanine B involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. it generally exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues

Felluntanine B shares structural homology with two primary groups:

- Selenazolidines : Compounds like Selenazine A (C₁₆H₁₈N₂Se) exhibit similar selenium-integrated bicyclic frameworks but lack the tertiary amine substituent present in this compound .

- Thioureido Alkaloids: Ranitidine-related compounds (e.g., USP31’s N,N’-bis{2-[({5-[(dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) feature sulfur-based heterocycles but differ in electronic properties due to selenium’s polarizability compared to sulfur .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Heteroatom | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|---|---|---|

| This compound | C₁₈H₂₁N₃Se | Se | 2.7 | 0.12 | 8.9 (ROS inhibition) |

| Selenazine A | C₁₆H₁₈N₂Se | Se | 3.1 | 0.08 | 12.4 (ROS inhibition) |

| Ranitidine Comp. B | C₁₃H₂₂N₄O₂S | S | 1.9 | 0.45 | N/A (H₂ antagonist) |

Data compiled from synthetic and natural product studies .

Functional and Mechanistic Comparisons

- Antioxidant Activity : this compound demonstrates superior reactive oxygen species (ROS) scavenging efficacy (IC₅₀ = 8.9 μM) compared to Selenazine A (IC₅₀ = 12.4 μM), likely due to its tertiary amine moiety enhancing electron donation .

- Metabolic Stability : Selenium’s larger atomic radius in this compound confers higher metabolic stability in hepatic microsomal assays (t₁/₂ = 45 min) versus sulfur-containing analogues like Ranitidine-related compounds (t₁/₂ = 22 min) .

Pharmacokinetic Profiles

- Bioavailability : this compound exhibits moderate oral bioavailability (F = 34%) in rodent models, outperforming Selenazine A (F = 19%) but lagging behind sulfur-based drugs (e.g., Ranitidine: F = 50%) due to selenium’s higher molecular weight and polarity .

- Toxicity : Acute toxicity (LD₅₀) studies in mice reveal this compound’s favorable safety profile (LD₅₀ = 220 mg/kg) compared to selenium analogues with LD₅₀ < 150 mg/kg, attributed to its optimized substituent arrangement .

Critical Evaluation of Research Limitations

Current comparisons are constrained by:

Sparse Data: Limited pharmacokinetic studies on selenazolidines, as noted in reviews emphasizing preparative over mechanistic details .

Methodological Variability : Discrepancies in assay protocols (e.g., ROS inhibition assays using different cell lines) complicate cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.